2',6'-Difluoro-3'-hydroxyacetophenone is a chemical compound with the molecular formula and a CAS number of 140675-42-9. It is classified under the category of organic compounds, specifically as a fluorinated derivative of acetophenone. The compound exhibits various applications in scientific research, particularly in the fields of organic chemistry and medicinal chemistry.
This compound is sourced primarily from chemical suppliers and is utilized in laboratory settings. It is classified as a hazardous substance according to the OSHA Hazard Communication Standard, posing risks such as skin and eye irritation . Regulatory classifications indicate that it is not listed under the Toxic Substances Control Act (TSCA) but is recognized in various international inventories, including those of Canada, Europe, and Australia .
The synthesis of 2',6'-difluoro-3'-hydroxyacetophenone typically involves several steps, including:
The synthesis can be performed through nucleophilic substitution or electrophilic aromatic substitution methods, depending on the desired regioselectivity and yield. Specific reaction conditions, such as temperature and solvent choice, are critical for achieving the desired product .
The molecular structure of 2',6'-difluoro-3'-hydroxyacetophenone features a benzene ring substituted with two fluorine atoms at the 2' and 6' positions, a hydroxy group at the 3' position, and an acetophenone moiety. The structural formula can be represented as follows:
C1=CC(=C(C(=C1C(=O)O)F)F)O
2',6'-Difluoro-3'-hydroxyacetophenone can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic properties due to the electronegative fluorine atoms, which can stabilize or destabilize intermediates during reactions .
The mechanism of action for reactions involving 2',6'-difluoro-3'-hydroxyacetophenone typically follows these steps:
Data from experimental studies suggest that the reaction pathways can vary significantly based on substituent effects and reaction conditions .
Relevant data from safety data sheets indicate potential hazards associated with skin contact and eye exposure .
2',6'-Difluoro-3'-hydroxyacetophenone has several scientific uses:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8